3-[(2,5-Dimethylphenyl)methoxy]azetidine
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Overview
Description
3-[(2,5-Dimethylphenyl)methoxy]azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,5-dimethylphenyl group attached to the azetidine ring via a methoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylphenyl)methoxy]azetidine typically involves the reaction of 2,5-dimethylphenol with azetidine in the presence of a suitable base and solvent. One common method involves the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dimethylphenyl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated azetidines, amino azetidines.
Scientific Research Applications
3-[(2,5-Dimethylphenyl)methoxy]azetidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Azetidine derivatives are explored for their use in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions within cells.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylphenyl)methoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the azetidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific biological pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-[(2,5-Dimethylphenyl)methoxy]pyrrolidine: Similar structure but with a five-membered ring.
3-[(2,5-Dimethylphenyl)methoxy]piperidine: Similar structure but with a six-membered ring.
3-[(2,5-Dimethylphenyl)methoxy]morpholine: Similar structure but with a six-membered ring containing an oxygen atom.
Uniqueness
3-[(2,5-Dimethylphenyl)methoxy]azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity compared to its five- and six-membered counterparts. The strained nature of the azetidine ring makes it more reactive and suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methoxy]azetidine |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-10(2)11(5-9)8-14-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3 |
InChI Key |
WYXDAIIMGJAUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2CNC2 |
Origin of Product |
United States |
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